2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide
Overview
Description
2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C10H12BrNO2S It is a heterocyclic compound containing a bromobenzyl group attached to an isothiazolidine ring with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-bromobenzyl chloride with isothiazolidine-1,1-dioxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The isothiazolidine ring may also contribute to its biological activity by interacting with proteins or nucleic acids. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
- 2-(4-Chlorobenzyl)isothiazolidine 1,1-dioxide
- 2-(4-Methylbenzyl)isothiazolidine 1,1-dioxide
Uniqueness
2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 2-(4-Chlorobenzyl)isothiazolidine 1,1-dioxide, the bromine atom provides different electronic and steric effects, influencing its interactions with other molecules and its overall properties.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,2-thiazolidine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-10-4-2-9(3-5-10)8-12-6-1-7-15(12,13)14/h2-5H,1,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGBYPNRCBPLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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